molecular formula C19H21BrN2O3 B244889 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide

5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide

Cat. No. B244889
M. Wt: 405.3 g/mol
InChI Key: CSIUYMWEECJYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide, also known as BPN14770, is a small molecule drug candidate that has been developed for the treatment of cognitive disorders, such as Alzheimer's disease. BPN14770 has been shown to improve cognitive function in animal models and has the potential to be a promising therapeutic agent for the treatment of cognitive impairments in humans.

Mechanism of Action

5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide works by inhibiting the activity of phosphodiesterase-4D (PDE4D), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide increases the levels of cAMP in the brain, which in turn activates a signaling pathway that is important for learning and memory.
Biochemical and Physiological Effects
5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide has been shown to have several biochemical and physiological effects in the brain. In animal models, 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide has been shown to increase the levels of cAMP and to activate the protein kinase A (PKA) signaling pathway, which is important for synaptic plasticity and memory formation. 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide in lab experiments are its specificity for PDE4D and its ability to cross the blood-brain barrier. However, the limitations of using 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide in lab experiments are its low solubility in water and its potential toxicity at high concentrations.

Future Directions

Future research on 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide should focus on its potential therapeutic effects in humans with cognitive disorders, such as Alzheimer's disease and Fragile X syndrome. In addition, future studies should investigate the optimal dosing and administration of 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide, as well as its potential side effects and interactions with other drugs. Finally, future research should explore the potential use of 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide in combination with other therapeutic agents for the treatment of cognitive disorders.

Synthesis Methods

The synthesis of 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide involves several steps, starting with the reaction of 2-bromo-5-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminobenzoic acid to form the amide intermediate. The amide is then reacted with pentanoyl chloride to form the final product, 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide.

Scientific Research Applications

5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide has been extensively studied for its potential therapeutic effects in cognitive disorders. In preclinical studies, 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Fragile X syndrome. 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide has also been shown to have neuroprotective effects and to promote the growth of new neurons in the brain.

properties

Molecular Formula

C19H21BrN2O3

Molecular Weight

405.3 g/mol

IUPAC Name

5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide

InChI

InChI=1S/C19H21BrN2O3/c1-3-4-8-18(23)21-14-6-5-7-15(12-14)22-19(24)16-11-13(20)9-10-17(16)25-2/h5-7,9-12H,3-4,8H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

CSIUYMWEECJYAR-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)OC

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)OC

Origin of Product

United States

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